molecular formula C14H15N3O3 B3884832 1-(8-Nitroquinolin-5-yl)piperidin-3-ol

1-(8-Nitroquinolin-5-yl)piperidin-3-ol

Cat. No.: B3884832
M. Wt: 273.29 g/mol
InChI Key: XBQLWNUMHOMSNL-UHFFFAOYSA-N
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Description

1-(8-Nitroquinolin-5-yl)piperidin-3-ol is a compound that features a piperidine ring substituted with a nitroquinoline moiety. Piperidine derivatives are known for their significant role in medicinal chemistry, often serving as key building blocks in the synthesis of various pharmaceuticals .

Preparation Methods

The synthesis of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(8-Nitroquinolin-5-yl)piperidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(8-Nitroquinolin-5-yl)piperidin-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with various biological receptors. These interactions can modulate different biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(8-Nitroquinolin-5-yl)piperidin-3-ol can be compared with other piperidine derivatives such as:

  • 1-(5-Nitroquinolin-8-yl)piperidin-4-ol
  • Piperine
  • Evodiamine
  • Matrine
  • Berberine
  • Tetrandine

These compounds share structural similarities but differ in their specific substitutions and biological activities.

Properties

IUPAC Name

1-(8-nitroquinolin-5-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-10-3-2-8-16(9-10)12-5-6-13(17(19)20)14-11(12)4-1-7-15-14/h1,4-7,10,18H,2-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQLWNUMHOMSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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